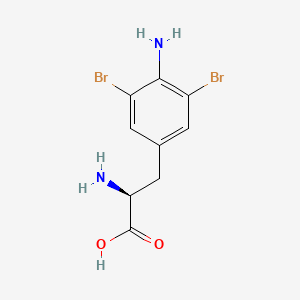
4-Amino-3,5-dibromo-L-phenylalanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-3,5-dibromo-L-phenylalanine is a halogenated derivative of the aromatic amino acid phenylalanineIt acts as a partial NMDA receptor agonist, reduces glutamate release, and depresses the activity of AMPA/kainate receptors .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3,5-dibromo-L-phenylalanine typically involves the halogenation of L-phenylalanineThe reaction conditions often require the use of bromine or N-bromosuccinimide (NBS) as the brominating agents .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Amino-3,5-dibromo-L-phenylalanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen, yielding the parent phenylalanine.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides are used for substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Parent phenylalanine and dehalogenated products.
Substitution: Various acylated or sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
4-Amino-3,5-dibromo-L-phenylalanine has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its effects on glutamatergic transmission and potential neuroprotective properties.
Medicine: Investigated for its potential therapeutic applications in treating neurological disorders such as stroke and seizures.
Industry: Utilized in the development of novel materials and pharmaceuticals
Wirkmechanismus
The compound exerts its effects by modulating glutamatergic synaptic transmission. It enhances NMDA receptor function, reduces presynaptic glutamate release, and blocks AMPA/kainate receptors. These actions contribute to its neuroprotective properties and potential therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
3,5-Diiodo-L-tyrosine: Another halogenated derivative with similar neuroprotective properties.
3,5-Dibromo-L-tyrosine: Shares similar mechanisms of action and applications.
4-Amino-3,5-dibromo-D-phenylalanine: A stereoisomer with comparable properties
Uniqueness: 4-Amino-3,5-dibromo-L-phenylalanine is unique due to its specific halogenation pattern and the presence of an amino group at the 4 position.
Eigenschaften
CAS-Nummer |
76912-54-4 |
|---|---|
Molekularformel |
C9H10Br2N2O2 |
Molekulargewicht |
338.00 g/mol |
IUPAC-Name |
(2S)-2-amino-3-(4-amino-3,5-dibromophenyl)propanoic acid |
InChI |
InChI=1S/C9H10Br2N2O2/c10-5-1-4(2-6(11)8(5)13)3-7(12)9(14)15/h1-2,7H,3,12-13H2,(H,14,15)/t7-/m0/s1 |
InChI-Schlüssel |
JZLFHEHCLUENRJ-ZETCQYMHSA-N |
Isomerische SMILES |
C1=C(C=C(C(=C1Br)N)Br)C[C@@H](C(=O)O)N |
Kanonische SMILES |
C1=C(C=C(C(=C1Br)N)Br)CC(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


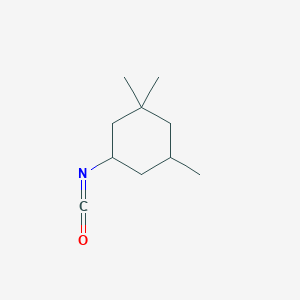
![1-(1H-Imidazol-1-yl)-2-[4-(2-methylpropyl)phenyl]propan-1-one](/img/structure/B14443242.png)

![(E)-but-2-enedioic acid;N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-2-(cyclohexylamino)-N-methylacetamide](/img/structure/B14443274.png)

![6-{[(2-Sulfanylethyl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14443280.png)
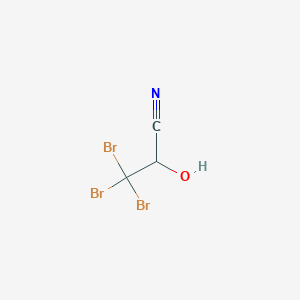
![2-Cyclopenten-1-one, 2-[(S)-(4-methylphenyl)sulfinyl]-](/img/structure/B14443291.png)


![N-(Benzo[a]phenazin-1-yl)benzamide](/img/structure/B14443301.png)
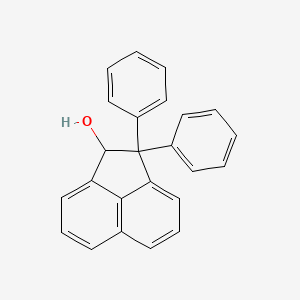
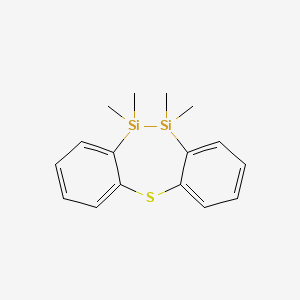
![[(2-Methoxy-1,4-phenylene)bis(oxy)]bis(trimethylsilane)](/img/structure/B14443334.png)
